-Bromobenzo[b]furan-2-carbonyl chloride is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly those containing the benzofuran core. Its reactive carbonyl chloride functionality allows for diverse reactions with various nucleophiles, enabling the introduction of different substituents onto the benzofuran ring.
Studies have reported its application in the synthesis of:
The presence of the bromine atom and the reactive carbonyl chloride group in 5-bromobenzo[b]furan-2-carbonyl chloride makes it an attractive candidate for exploring its potential in medicinal chemistry.
5-Bromobenzo[b]furan-2-carbonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 259.48 g/mol. It is characterized by the presence of a bromine atom, a carbonyl group, and a chlorine atom, making it an important intermediate in various organic synthesis applications. The compound is typically represented by its International Chemical Identifier (InChI) key, which is FGPAEHRRVKLUHA-UHFFFAOYSA-N .
These reactions highlight its versatility as a building block in organic synthesis.
Several synthesis methods have been reported for 5-bromobenzo[b]furan-2-carbonyl chloride:
These methods provide various pathways to synthesize this compound effectively.
5-Bromobenzo[b]furan-2-carbonyl chloride is primarily utilized in:
Several compounds share structural similarities with 5-bromobenzo[b]furan-2-carbonyl chloride. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-1-benzofuran-2-carboxylic acid | C9H5BrO3 | Contains a carboxylic acid group; potential for different reactivity. |
| Benzo[b]furan | C8H6O | Lacks halogen substituents; simpler structure. |
| 2-Bromo-1-benzofuran | C8H6BrO | Similar structure but different substitution pattern; may exhibit different properties. |
The uniqueness of 5-bromobenzo[b]furan-2-carbonyl chloride lies in its combination of halogen and carbonyl functionalities, which can significantly influence its reactivity and biological activity compared to these similar compounds .